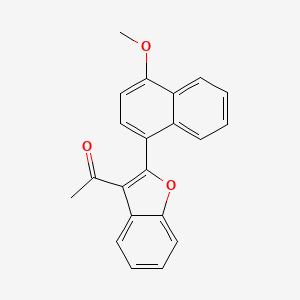
1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone
Übersicht
Beschreibung
1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone is a complex organic compound that features a benzofuran ring fused with a methoxynaphthalene moiety
Vorbereitungsmethoden
The synthesis of 1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxynaphthalene Moiety: This step often involves a Friedel-Crafts acylation reaction where the methoxynaphthalene is introduced to the benzofuran ring.
Final Assembly:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into simpler components.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism by which 1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. For example, it may inhibit or activate specific enzymes, altering metabolic processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone include:
1-(4-Methoxynaphthalen-2-yl)ethan-1-one: This compound has a similar methoxynaphthalene structure but differs in the position of the functional groups.
2-(4-Methoxynaphthalen-1-yl)ethan-1-amine: This compound features an amine group instead of the ethanone group.
1-(6-Methoxynaphthalen-2-yl)ethan-1-one: Another similar compound with slight variations in the naphthalene ring structure.
The uniqueness of this compound lies in its specific combination of the benzofuran and methoxynaphthalene moieties, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
61639-28-9 |
|---|---|
Molekularformel |
C21H16O3 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
1-[2-(4-methoxynaphthalen-1-yl)-1-benzofuran-3-yl]ethanone |
InChI |
InChI=1S/C21H16O3/c1-13(22)20-17-9-5-6-10-19(17)24-21(20)16-11-12-18(23-2)15-8-4-3-7-14(15)16/h3-12H,1-2H3 |
InChI-Schlüssel |
QIPYOFUVCPNAQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














